molecular formula C8H15N3O B2838925 1-[5-(ethoxymethyl)-1-methyl-1H-pyrazol-4-yl]methanamine CAS No. 1883717-61-0

1-[5-(ethoxymethyl)-1-methyl-1H-pyrazol-4-yl]methanamine

Cat. No.: B2838925
CAS No.: 1883717-61-0
M. Wt: 169.228
InChI Key: AAAHDDRCUVXDQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(ethoxymethyl)-1-methyl-1H-pyrazol-4-yl]methanamine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features an ethoxymethyl group at the 5-position, a methyl group at the 1-position, and a methanamine group at the 4-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(ethoxymethyl)-1-methyl-1H-pyrazol-4-yl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via an alkylation reaction using ethyl chloroformate or ethyl bromoacetate.

    Methylation: The methyl group at the 1-position can be introduced using methyl iodide in the presence of a base such as potassium carbonate.

    Amination: The methanamine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the pyrazole ring or the ethoxymethyl group to yield various reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the ethoxymethyl and methanamine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Catalysis: Employed in catalytic reactions due to its unique structural features.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine

    Drug Development: Used in the development of new pharmaceuticals due to its potential therapeutic properties.

    Cancer Research: Investigated for its potential anti-cancer activities.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Employed in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-[5-(ethoxymethyl)-1-methyl-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    3(5)-Aminopyrazoles: These compounds share a similar pyrazole core but differ in the substituents attached to the ring.

    4,4’-Dichlorobenzophenone: Although structurally different, it shares some chemical reactivity with 1-[5-(ethoxymethyl)-1-methyl-1H-pyrazol-4-yl]methanamine.

Uniqueness

    Structural Features: The presence of the ethoxymethyl and methanamine groups at specific positions on the pyrazole ring makes it unique.

    Biological Activity: Exhibits distinct biological activities compared to other pyrazole derivatives, making it valuable in medicinal chemistry.

Properties

IUPAC Name

[5-(ethoxymethyl)-1-methylpyrazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-3-12-6-8-7(4-9)5-10-11(8)2/h5H,3-4,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAHDDRCUVXDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=NN1C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.